methyl (2E)-5-(2-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Methyl (2E)-5-(2-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolopyrimidine derivative characterized by:
- 3,4-Dimethoxybenzylidene group at position 2, providing electron-donating methoxy groups that influence electronic density and hydrogen bonding.
- Methyl ester at position 6, affecting solubility and metabolic stability.
This compound belongs to a class of fused heterocycles with demonstrated pharmacological relevance, including anti-inflammatory and antimicrobial activities .
Properties
IUPAC Name |
methyl (2E)-5-(2-chlorophenyl)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O5S/c1-13-20(23(29)32-4)21(15-7-5-6-8-16(15)25)27-22(28)19(33-24(27)26-13)12-14-9-10-17(30-2)18(11-14)31-3/h5-12,21H,1-4H3/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPKRZZHVHQSJJ-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=N1)C4=CC=CC=C4Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC(=C(C=C3)OC)OC)/SC2=N1)C4=CC=CC=C4Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-5-(2-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzaldehyde, 3,4-dimethoxybenzaldehyde, and appropriate thiazole and pyrimidine precursors. The reaction conditions may involve condensation reactions, cyclization, and esterification under controlled temperatures and pH.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Synthetic Formation Pathways
The compound is synthesized through multi-step protocols involving cyclocondensation and functional group manipulation:
-
Thione intermediate formation :
Ethyl acetoacetate reacts with 2,4-dimethoxybenzaldehyde and thiourea under ZnCl₂ catalysis to form tetrahydropyrimidine-thione precursors. -
Thiazolo-pyrimidine cyclization :
Treatment with chloroacetonitrile in DMF at reflux induces cyclization, forming the thiazolo[3,2-a]pyrimidine scaffold. -
Benzylidene introduction :
Condensation with 3,4-dimethoxybenzaldehyde in acetic acid/acetic anhydride introduces the benzylidene moiety at C2. -
Esterification :
Final carboxylate esterification at C6 completes the structure.
| Step | Reagents/Conditions | Key Functional Group Formed |
|---|---|---|
| 1 | ZnCl₂, glacial acetic acid, 80°C | Thiourea-derived thione |
| 2 | Chloroacetonitrile, DMF, reflux | Thiazolo-pyrimidine core |
| 3 | 3,4-Dimethoxybenzaldehyde, NaOAc, Ac₂O | Benzylidene substituent |
| 4 | Methylation agent (e.g., CH₃I) | C6 methyl ester |
Ester Hydrolysis
The methyl ester at C6 undergoes alkaline hydrolysis to yield the carboxylic acid derivative:
Reaction :
Conditions : Reflux in ethanol/water (1:1) with 2M NaOH for 6–8 hours .
Benzylidene Modifications
The 3,4-dimethoxybenzylidene group participates in:
-
Oxidation : Controlled oxidation with KMnO₄/H₂SO₄ converts the exocyclic double bond to a ketone.
-
Electrophilic substitution : Methoxy groups direct nitration/sulfonation at the aromatic ring’s meta/para positions.
Thiazolo-Pyrimidine Core Reactions
-
Nucleophilic attack : The electron-deficient pyrimidine ring reacts with amines (e.g., aniline) at C7 under acidic conditions.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C2=C bond, yielding a dihydro derivative .
Derivatization for Biological Activity Optimization
Structural analogs are synthesized to enhance pharmacological properties:
Stability Under Varied Conditions
| Condition | Stability | Degradation Pathway |
|---|---|---|
| Acidic (pH < 3) | Unstable | Ester hydrolysis and ring-opening |
| Alkaline (pH > 10) | Moderate | Selective ester saponification |
| UV light | Sensitive | Benzylidene isomerization |
Data indicate optimal storage at pH 6–8, 4°C, protected from light .
Comparative Reactivity Table
| Reaction Type | Reagents | Product | Yield (%) | Citation |
|---|---|---|---|---|
| Ester hydrolysis | NaOH/EtOH | Carboxylic acid | 78 | |
| Benzylidene oxidation | KMnO₄/H₂SO₄ | Ketone derivative | 65 | |
| C7 amination | Aniline/HCl | 7-Anilino analog | 82 |
This compound’s reactivity profile underscores its versatility as a scaffold for developing antitumor agents. Further research should explore photochemical reactions and metal-catalyzed cross-couplings to expand its synthetic utility .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, thiazolopyrimidine derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. Research into this specific compound may reveal similar biological activities.
Medicine
In medicine, compounds like this one are investigated for their therapeutic potential. They may serve as lead compounds for drug development, particularly in targeting specific enzymes or receptors.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse chemical properties make them suitable for various applications.
Mechanism of Action
The mechanism of action of methyl (2E)-5-(2-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Spectral Properties
Table 1: Key Physical and Spectral Data of Selected Analogs
Key Observations:
- Melting Points: Electron-withdrawing groups (e.g., cyano in 11b) lower melting points compared to electron-donating groups (e.g., trimethyl in 11a) due to reduced crystal packing efficiency .
- IR Spectra: Ester and ketone carbonyl stretches (~1670–1750 cm⁻¹) are consistent across analogs, with minor shifts influenced by substituent electronic effects.
Structural and Crystallographic Insights
- Ring Puckering : The central pyrimidine ring in thiazolopyrimidines adopts a flattened boat conformation, as seen in , with C5 deviating by 0.224 Å from the mean plane .
- Dihedral Angles: The fused thiazolopyrimidine ring and aryl substituents (e.g., benzene in ) form dihedral angles of ~80°, indicating non-planarity that may hinder π-π stacking .
- Hydrogen Bonding : C—H···O interactions in analogs like stabilize crystal packing, suggesting the target compound’s 3,4-dimethoxy groups could enhance such interactions .
Electronic and Steric Effects
- Halogen Substituents : The 2-chlorophenyl group in the target compound may engage in halogen bonding, a feature absent in analogs like 11a or . This could improve binding affinity in biological targets .
Biological Activity
Methyl (2E)-5-(2-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolopyrimidine class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Synthesis and Structural Characterization
The synthesis of thiazolopyrimidine derivatives has been optimized through various methods, including microwave-assisted synthesis and traditional techniques. The structural characterization typically involves spectroscopic methods such as FTIR, NMR, and mass spectrometry. These techniques confirm the presence of functional groups essential for biological activity.
Antitumor Activity
Research indicates that thiazolopyrimidine derivatives exhibit significant antitumor properties. In particular, the compound has shown promising results in inhibiting cell proliferation across various cancer cell lines. For example, studies have demonstrated that related compounds possess IC50 values in the low micromolar range against tumor cells like HCT116 and Caco2 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6a | HCT116 | 6.0 |
| 6a | Caco2 | 8.0 |
| 6b | PC3 | 10.0 |
Enzyme Inhibition
The compound has been identified as a potent inhibitor of tyrosinase, an enzyme crucial for melanin production and implicated in hyperpigmentation disorders. The most potent derivative exhibited an IC50 value of 28.50 µM against tyrosinase, outperforming the standard inhibitor kojic acid (IC50 = 43.50 µM) . Kinetic studies revealed a noncompetitive inhibition mechanism, indicating that the compound can bind to the enzyme irrespective of substrate presence.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Tyrosinase Binding : Molecular docking studies suggest that the compound forms hydrogen bonds with critical residues in the tyrosinase active site (e.g., Lys180) and engages in pi-pi stacking interactions with His182 .
- Kinase Inhibition : Other thiazolopyrimidine derivatives have shown inhibitory effects on various kinases (e.g., DYRK1A), suggesting a broader mechanism where these compounds may modulate signaling pathways involved in cancer progression .
Case Studies
Several studies have highlighted the efficacy of thiazolopyrimidine derivatives in preclinical models:
- Study on Anticancer Activity : A recent study evaluated a series of thiazolopyrimidine derivatives against multiple cancer cell lines. The most active compounds were those with specific substitutions on the phenyl ring that enhanced their binding affinity to target proteins involved in cell proliferation .
- Tyrosinase Inhibition Study : Another investigation focused on the inhibitory effects of these compounds on tyrosinase activity using UV/Vis spectroscopy to monitor substrate conversion rates. Results indicated a dose-dependent inhibition consistent with the binding studies .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this thiazolo[3,2-a]pyrimidine derivative?
Answer:
The compound is typically synthesized via a cyclocondensation reaction. A representative method involves refluxing a mixture of a substituted pyrimidine precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate), an aromatic aldehyde (e.g., 3,4-dimethoxybenzaldehyde), chloroacetic acid, and sodium acetate in glacial acetic acid/acetic anhydride (1:1 v/v) for 8–10 hours. The crude product is recrystallized from ethyl acetate/ethanol to yield pure crystals (78% yield) .
Advanced: How can reaction conditions be optimized to improve stereochemical control during synthesis?
Answer:
Key parameters include:
- Solvent system: Polar aprotic solvents (e.g., DMF) may enhance reaction rates but can alter stereoselectivity.
- Catalysts: Substituents on the benzylidene moiety (e.g., electron-withdrawing groups like Cl) influence the Z/E isomer ratio, as observed in related compounds .
- Temperature: Lower temperatures (e.g., 60–80°C) favor kinetically controlled products, while prolonged reflux promotes thermodynamic stabilization of the major isomer .
Basic: What spectroscopic and crystallographic techniques validate the compound’s structure?
Answer:
- NMR/IR: Confirmation of the benzylidene moiety (C=O stretch at ~1700 cm⁻¹) and thiazolo-pyrimidine core (aromatic protons at δ 6.5–8.0 ppm in ¹H NMR) .
- X-ray crystallography: Monoclinic crystal systems (space group C2/c) with unit cell parameters (e.g., a = 33.0445 Å, β = 101.548°) confirm the (2E)-configuration and dihedral angles between fused rings (e.g., 80.94° for thiazolo-pyrimidine vs. benzene planes) .
Advanced: What challenges arise in resolving the compound’s conformation via X-ray diffraction?
Answer:
- Puckering effects: The pyrimidine ring adopts a flattened boat conformation, with deviations up to 0.224 Å from planarity, complicating electron density mapping .
- Disorder in substituents: Bulky groups (e.g., 2-chlorophenyl) may exhibit rotational disorder, requiring constrained refinement or twin modeling .
- Hydrogen bonding: Bifurcated C–H···O interactions (e.g., R factor = 0.058) influence molecular packing and require careful analysis to avoid overinterpretation .
Basic: How is the compound screened for pharmacological activity in academic research?
Answer:
- In vitro assays: Standard protocols include testing against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays and antimicrobial screening (e.g., Gram-positive bacteria) using disk diffusion. Activity is benchmarked against structurally similar thiazolo-pyrimidines with known IC₅₀ values .
Advanced: How do substituent variations (e.g., Cl, OMe) influence bioactivity?
Answer:
- Electron-withdrawing groups (Cl): Enhance cytotoxicity by increasing membrane permeability, as seen in analogs with 4-bromophenyl substituents (IC₅₀ reduction by 40% compared to methoxy derivatives) .
- Methoxy groups: Improve solubility but may reduce binding affinity due to steric hindrance. For example, 3,4-dimethoxy substitution shows lower antifungal activity than 2-fluorobenzylidene analogs .
Data Contradiction: How to reconcile discrepancies in reported crystallographic data for related analogs?
Answer:
- Crystallization solvents: Ethyl acetate vs. DMF can lead to polymorphic variations (e.g., differences in unit cell volume up to 5%) .
- Temperature effects: Data collected at 296 K vs. 293 K may alter thermal displacement parameters, affecting bond length precision (mean C–C discrepancies: ±0.003 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
